molecular formula C24H18N2O2S B295602 2-{4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-{4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B295602
M. Wt: 398.5 g/mol
InChI Key: OGFLGMQWBYBGJP-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound that has gained significant attention in scientific research. This compound has shown potential in various biological applications, including cancer treatment, antimicrobial activity, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2-{4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it has been suggested that this compound may exert its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It may also inhibit the activity of various enzymes involved in cancer progression. The antimicrobial activity of this compound may be due to its ability to disrupt bacterial cell membranes. The anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-{4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. It has also been shown to inhibit the activity of various enzymes involved in cancer progression. In bacterial cells, this compound disrupts the bacterial cell membrane, leading to cell death. In animal models of inflammation, this compound has been shown to reduce inflammation and inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its potential for use in cancer treatment. This compound has shown promising results in various cancer cell lines and may be a potential candidate for further development as an anti-cancer drug. Another advantage is its antimicrobial activity, which may be useful in developing new antibiotics.
However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound in vivo. Another limitation is the lack of understanding of its mechanism of action, which may hinder its further development as a drug.

Future Directions

There are several future directions for the study of 2-{4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One direction is to further investigate its mechanism of action in cancer cells, bacterial cells, and animal models of inflammation. Another direction is to determine its safety and toxicity in vivo. Additionally, further studies are needed to determine its potential for use in drug development, including its efficacy in animal models of cancer and bacterial infections.

Synthesis Methods

The synthesis of 2-{4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the reaction of 2-aminobenzimidazole and 2-bromo-4'-[(3-methylbenzyl)oxy]benzylidene thiazole in the presence of a base. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of the desired compound.

Scientific Research Applications

2-{4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has shown potential in various scientific research applications. This compound has been studied for its anti-cancer effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has exhibited anti-inflammatory effects in animal models of inflammation.

properties

Molecular Formula

C24H18N2O2S

Molecular Weight

398.5 g/mol

IUPAC Name

(2Z)-2-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C24H18N2O2S/c1-16-5-4-6-18(13-16)15-28-19-11-9-17(10-12-19)14-22-23(27)26-21-8-3-2-7-20(21)25-24(26)29-22/h2-14H,15H2,1H3/b22-14-

InChI Key

OGFLGMQWBYBGJP-HMAPJEAMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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